Acetic acid;pent-4-ene-1,3-diol
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Overview
Description
Acetic acid;pent-4-ene-1,3-diol is an organic compound that features both an acetic acid moiety and a pent-4-ene-1,3-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-4-ene-1,3-diol can be achieved through several methods. One common approach involves the epoxidation of alkenes, where an alkene reacts with a peroxycarboxylic acid to form an oxacyclopropane ring, which can then be hydrolyzed to yield the diol . Another method involves the Pd(II)-catalyzed oxycarbonylation of pent-4-ene-1,3-diol in the presence of acetic acid and a chiral catalyst under a carbon monoxide atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of ionic liquids as reaction media has been explored to enhance the efficiency and selectivity of the Pd(II)-catalyzed oxycarbonylation process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), are commonly used for epoxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Epoxides and vicinal diols are major products.
Reduction: Alcohols with different degrees of saturation.
Substitution: Substituted alkenes and alcohols.
Scientific Research Applications
Acetic acid;pent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in catalytic processes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;pent-4-ene-1,3-diol involves its interaction with various molecular targets. For example, in the Pd(II)-catalyzed oxycarbonylation reaction, the compound undergoes a concerted reaction with a four-part, circular transition state, where the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond . This results in the formation of an oxacyclopropane ring, which can be further hydrolyzed to form diols.
Comparison with Similar Compounds
Similar Compounds
Pent-4-ene-1,3-diol: Lacks the acetic acid moiety but shares the diol structure.
Acetic acid;but-3-ene-1,2-diol: Similar structure with a different alkene chain length.
Acetic acid;hex-5-ene-1,4-diol: Similar structure with a longer alkene chain.
Uniqueness
Acetic acid;pent-4-ene-1,3-diol is unique due to its combination of an acetic acid moiety and a pent-4-ene-1,3-diol structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and catalytic applications.
Properties
CAS No. |
61613-07-8 |
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Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
acetic acid;pent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H10O2.2C2H4O2/c1-2-5(7)3-4-6;2*1-2(3)4/h2,5-7H,1,3-4H2;2*1H3,(H,3,4) |
InChI Key |
VTUOPVBNHINKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CC(CCO)O |
Origin of Product |
United States |
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